8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene core, which is substituted with acetylamino and amino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups.
Acetylation: Introduction of acetyl groups to the amino groups.
Sulfonation: Addition of sulfonic acid groups to the anthracene core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Conversion of nitro groups back to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amino derivatives.
Scientific Research Applications
8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **4-(Acetylamino)phenyl]sulfonyl}amino)acetic acid
- **4-(Acetylamino)-5-amino-3-hydroxybenzoic acid
- **7-(2-Amino-2-Phenyl-Acetylamino)-3-Chloro-8-Oxo-1-Aza-Bicyclo[4.2.0]Octane
Uniqueness
8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid is unique due to its specific substitution pattern on the anthracene core, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of specialized dyes or in biological research.
Properties
CAS No. |
93964-20-6 |
---|---|
Molecular Formula |
C22H17N3O9S2 |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
8-(4-acetamidoanilino)-5-amino-9,10-dioxoanthracene-1,6-disulfonic acid |
InChI |
InChI=1S/C22H17N3O9S2/c1-10(26)24-11-5-7-12(8-6-11)25-14-9-16(36(32,33)34)20(23)19-18(14)22(28)17-13(21(19)27)3-2-4-15(17)35(29,30)31/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34) |
InChI Key |
TXFCMXHXEUCLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=CC=C4S(=O)(=O)O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.